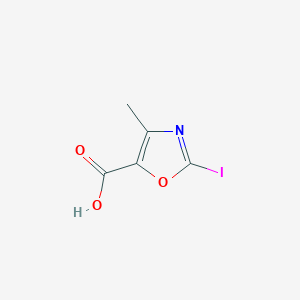

2-Iodo-4-methyloxazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Iodo-4-methyloxazole-5-carboxylic acid is a chemical compound with the molecular formula C5H4INO3 and a molecular weight of 252.995 . It is used in research and manufacturing.

Molecular Structure Analysis

The molecular structure of 2-Iodo-4-methyloxazole-5-carboxylic acid consists of an oxazole ring, which is a five-membered ring containing two heteroatoms, one oxygen atom, and one nitrogen atom . The oxazole ring is substituted at the 2-position with an iodine atom, at the 4-position with a methyl group, and at the 5-position with a carboxylic acid group .Physical And Chemical Properties Analysis

2-Iodo-4-methyloxazole-5-carboxylic acid is a solid at 20 degrees Celsius . Its exact melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications

Iodoarene-Mediated Synthesis

- 2-Methyl-5-aryloxazole and 2-ethyl-5-aryloxazole derivatives can be efficiently obtained using iodoarene as a catalyst in a one-pot manner from alkyl aryl ketones. This showcases the role of iodoarene (and potentially related compounds like 2-Iodo-4-methyloxazole-5-carboxylic acid) in facilitating such chemical reactions (Kawano & Togo, 2008).

Applications in Synthesis of Macrolides

- Oxazoles, like 2-Iodo-4-methyloxazole-5-carboxylic acid, may serve as masked forms of activated carboxylic acids. They can be used for the synthesis of macrolides, including compounds like (±)-recifeiolide and (±)-di-0-methylcurvularin (Wasserman, Gambale & Pulwer, 1981).

Polymer Synthesis

- Compounds like 2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid, which are structurally related to 2-Iodo-4-methyloxazole-5-carboxylic acid, have been utilized in the synthesis of thermotropic polyesters. These polyesters exhibit properties like forming nematic melts, demonstrating the material science applications of such compounds (Kricheldorf & Thomsen, 1992).

Cross-Coupling Reactions

- The carboxylic acid anion moiety in compounds like 2-Iodo-4-methyloxazole-5-carboxylic acid can be used as a directing group in cross-coupling reactions. This facilitates the selective synthesis of various substituted nicotinic acids and triazoles (Houpis et al., 2010).

Synthesis of Peptidomimetics and Biologically Active Compounds

- 5-Amino-1,2,3-triazole-4-carboxylic acid, similar in structure to 2-Iodo-4-methyloxazole-5-carboxylic acid, is suitable for the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold. This indicates potential applications in medicinal chemistry and drug design (Ferrini et al., 2015).

Mechanism of Action

Target of Action

These drugs bind to various biological targets based on their chemical diversity .

Mode of Action

For instance, bisphosphonates like Alendronic acid prevent osteoclastic bone resorption .

Biochemical Pathways

Isoxazole derivatives are known to have significant biological interests .

Pharmacokinetics

Similar compounds like alendronic acid have a very low oral bioavailability . After administration, they distribute into soft tissue and bone or are excreted in the urine .

Result of Action

Similar compounds like bisphosphonates inhibit osteoclastic activity and skeletal calcium release induced by tumors .

Safety and Hazards

properties

IUPAC Name |

2-iodo-4-methyl-1,3-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4INO3/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYZAIZJPLICGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-4-methyloxazole-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxa-11-azadispiro[3.1.36.34]dodecane;hydrochloride](/img/structure/B2994814.png)

![{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B2994817.png)

![[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethyl]amine trihydrochloride](/img/no-structure.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2994826.png)

![[3-Fluoro-4-(methoxymethyl)phenyl]methanamine](/img/structure/B2994828.png)

![ethyl 1-[2-(5-chloro-2,4-dimethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-phenyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidine-7-carboxylate](/img/structure/B2994829.png)

![2-(propylsulfanyl)-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2994830.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B2994831.png)

![2-[2-Oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2994834.png)

![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2994837.png)